2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione
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Overview
Description
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 2,4-dichlorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, which suggests its potential use as an antipsychotic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)isoindoline-1,3-dione
- 2-(2,4-Dichlorobenzyl)phthalimide
- 2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione derivatives
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H9Cl2NO2 |
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Molecular Weight |
306.1 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
InChI Key |
UJUCVRVGCZLASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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